molecular formula C9H14N4O B1488233 1-(5-Aminopyrimidin-2-yl)piperidin-4-ol CAS No. 1247706-21-3

1-(5-Aminopyrimidin-2-yl)piperidin-4-ol

Cat. No. B1488233
CAS RN: 1247706-21-3
M. Wt: 194.23 g/mol
InChI Key: KALKDWKDZFSULK-UHFFFAOYSA-N
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Description

1-(5-Aminopyrimidin-2-yl)piperidin-4-ol, also known as PAP, is a heterocyclic compound. It has a molecular formula of C9H14N4O and a molecular weight of 194.23 g/mol .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 1-(5-Aminopyrimidin-2-yl)piperidin-4-ol consists of a six-membered piperidine ring attached to a pyrimidine ring via a single bond . The pyrimidine ring contains two nitrogen atoms and four carbon atoms, while the piperidine ring contains one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .


Physical And Chemical Properties Analysis

1-(5-Aminopyrimidin-2-yl)piperidin-4-ol is a solid at room temperature . It has a boiling point of 448.8°C at 760 mmHg .

Scientific Research Applications

I’ve conducted a search on the scientific research applications of 1-(5-Aminopyrimidin-2-yl)piperidin-4-ol, and here’s an overview of some potential applications based on the available information:

Drug Discovery

Piperidine derivatives, including compounds like 1-(5-Aminopyrimidin-2-yl)piperidin-4-ol , are often explored in drug discovery due to their potential therapeutic effects. For instance, they may be investigated for their effects against cancer cells or other diseases .

Synthesis of Enantiomerically Enriched Piperidines

These compounds can be used in the synthesis of enantiomerically enriched piperidines, which are valuable in creating pharmaceuticals with high selectivity and potency .

Biological Evaluation for HIV Treatment

Piperidin-4-ol derivatives have been designed, synthesized, and evaluated for their potential as treatments for HIV, showcasing the versatility of this compound in medicinal chemistry .

properties

IUPAC Name

1-(5-aminopyrimidin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-7-5-11-9(12-6-7)13-3-1-8(14)2-4-13/h5-6,8,14H,1-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALKDWKDZFSULK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Aminopyrimidin-2-yl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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